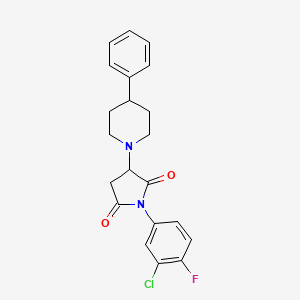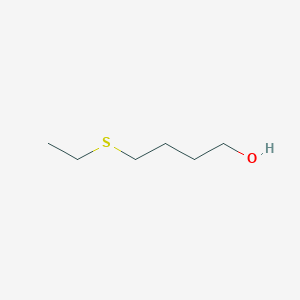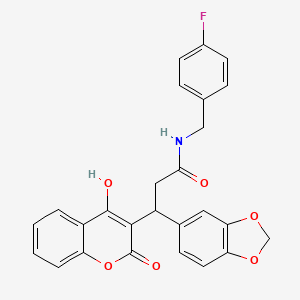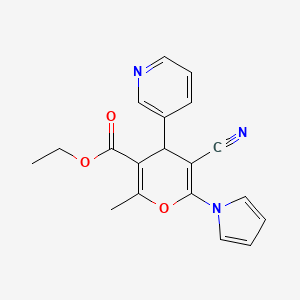
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is a chiral cyclohexane derivative characterized by its two phenyl groups and three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and cyclohexanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst like sulfuric acid to introduce the methoxy groups.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S,6S) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving chiral recognition and enantioselective catalysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,6R)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane
- 4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane (racemic mixture)
- 4-methoxy-1,1-bis(methoxymethyl)-2-phenylcyclohexane
Uniqueness
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers or racemic mixtures
Propiedades
Fórmula molecular |
C23H30O3 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
[(1S,3S)-5-methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene |
InChI |
InChI=1S/C23H30O3/c1-24-16-23(17-25-2)21(18-10-6-4-7-11-18)14-20(26-3)15-22(23)19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3/t21-,22-/m0/s1 |
Clave InChI |
NUHARMJHXGEBKE-VXKWHMMOSA-N |
SMILES isomérico |
COCC1([C@@H](CC(C[C@H]1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC |
SMILES canónico |
COCC1(C(CC(CC1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide](/img/structure/B11051626.png)

![Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-](/img/structure/B11051638.png)
![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)

![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)

![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)

